molecular formula C19H23Cl2NO2 B13766086 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride CAS No. 64047-42-3

6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride

Cat. No.: B13766086
CAS No.: 64047-42-3
M. Wt: 368.3 g/mol
InChI Key: GTPQRYRUWGEJBP-UHFFFAOYSA-N
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Description

6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride is a synthetic organic compound It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the 4-chlorophenethyl group and the 7-methoxy group can be done through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation, alkylation, and acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and halogens are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which lacks the additional substituents.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

Uniqueness

The uniqueness of 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride lies in its specific substituents, which can impart unique chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

64047-42-3

Molecular Formula

C19H23Cl2NO2

Molecular Weight

368.3 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride

InChI

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-18(22)19(23-2)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H

InChI Key

GTPQRYRUWGEJBP-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)O.[Cl-]

Origin of Product

United States

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